7-(Oct-1-EN-1-YL)quinolin-8-OL
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Overview
Description
7-(Oct-1-EN-1-YL)quinolin-8-OL is a chemical compound known for its unique structure and properties It belongs to the quinoline family, which is characterized by a heterocyclic aromatic organic compound structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Oct-1-EN-1-YL)quinolin-8-OL typically involves the alkylation of quinolin-8-OL with an oct-1-EN-1-YL halide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a pure form .
Chemical Reactions Analysis
Types of Reactions
7-(Oct-1-EN-1-YL)quinolin-8-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the double bond in the oct-1-EN-1-YL group to a single bond, resulting in saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, or thiols are used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in different applications .
Scientific Research Applications
7-(Oct-1-EN-1-YL)quinolin-8-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical research.
Medicine: It has been investigated for its potential therapeutic properties, including antimalarial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-(Oct-1-EN-1-YL)quinolin-8-OL involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-OL: The parent compound without the oct-1-EN-1-YL group.
5-Chloromethylquinolin-8-OL: A derivative with a chloromethyl group instead of the oct-1-EN-1-YL group.
5-(((1-Azido-3-chloropropan-2-yl)oxy)methyl)quinolin-8-OL: A derivative with an azido group.
Uniqueness
7-(Oct-1-EN-1-YL)quinolin-8-OL is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other quinoline derivatives may not be as effective .
Biological Activity
7-(Oct-1-EN-1-YL)quinolin-8-OL is a synthetic derivative of quinoline, a compound known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound is synthesized through the alkylation of quinolin-8-OL with an oct-1-EN-1-YL halide under basic conditions, typically using potassium carbonate or sodium hydroxide. The reaction is conducted at elevated temperatures to ensure complete conversion to the desired product.
Pharmacological Activities
This compound exhibits various biological activities, primarily attributed to its ability to interact with specific molecular targets within biological systems.
Antimicrobial Activity
Research has shown that quinoline derivatives, including this compound, possess significant antimicrobial properties. In vitro studies indicate that this compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with varying degrees of effectiveness .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 22 μg/mL |
Klebsiella pneumoniae | 25 μg/mL |
Pseudomonas aeruginosa | 24 μg/mL |
Anticancer Properties
The compound has been investigated for its potential anticancer activity. Studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression. For instance, molecular docking studies indicate that it binds effectively to targets associated with tumor growth, showing promise as a therapeutic agent in cancer treatment .
Case Study: Inhibition of Aldo-Keto Reductases
In silico studies have demonstrated that quinoline derivatives can inhibit aldo-keto reductases (AKR), which are implicated in various cancers. The binding affinity and inhibitory potential of this compound were evaluated against AKR isoforms, revealing significant inhibitory activity .
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The compound can bind to active sites on enzymes, competing with natural substrates and thereby inhibiting their activity. This competitive inhibition is critical for its antimicrobial and anticancer effects .
Toxicological Profile
While the pharmacological benefits are significant, understanding the toxicological profile of this compound is essential for assessing its safety in therapeutic applications. Preliminary studies suggest moderate toxicity levels; however, further investigations are required to establish comprehensive safety data .
Properties
Molecular Formula |
C17H21NO |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
7-[(E)-oct-1-enyl]quinolin-8-ol |
InChI |
InChI=1S/C17H21NO/c1-2-3-4-5-6-7-9-15-12-11-14-10-8-13-18-16(14)17(15)19/h7-13,19H,2-6H2,1H3/b9-7+ |
InChI Key |
QAKAQLXJQXWCOQ-VQHVLOKHSA-N |
Isomeric SMILES |
CCCCCC/C=C/C1=C(C2=C(C=CC=N2)C=C1)O |
Canonical SMILES |
CCCCCCC=CC1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
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